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Compound of Interest

Compound Name: 2,5,6-Trichloroquinazoline

CAS No.: 67092-21-1

Cat. No.: B3278088

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2,5,6-trichloroquinazoline. Designed for researchers, scientists, and professionals in drug

development, this document delves into the predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it offers

detailed, field-proven experimental protocols for acquiring this data, grounded in established

scientific principles.

Introduction to 2,5,6-Trichloroquinazoline
2,5,6-Trichloroquinazoline is a halogenated heterocyclic compound. The quinazoline core is a

significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of

biological activities. The presence and position of the three chlorine atoms on the quinazoline

ring system are expected to significantly influence its electronic properties and, consequently,

its spectroscopic signature. Understanding this signature is paramount for its unambiguous

identification, characterization, and quality control in synthetic and medicinal chemistry

workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic

compounds. For 2,5,6-trichloroquinazoline, both ¹H and ¹³C NMR are crucial for confirming

the substitution pattern on the aromatic rings.

Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental spectra for 2,5,6-trichloroquinazoline in public

databases, the following data is predicted based on established NMR prediction algorithms and

comparison with structurally similar compounds.[1][2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5,6-Trichloroquinazoline (in CDCl₃)

Atom
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

C2 - ~158.5

C4 ~9.2 (s, 1H) ~152.0

C5 - ~135.0

C6 - ~133.0

C7 ~8.0 (s, 1H) ~128.0

C8 ~8.2 (s, 1H) ~130.0

C8a - ~148.0

C4a - ~125.0

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Interpretation of Predicted NMR Data
¹H NMR: The predicted ¹H NMR spectrum is expected to be relatively simple, showing three

singlets in the aromatic region. The downfield shift of the proton at C4 is anticipated due to

the deshielding effect of the adjacent nitrogen atom and the chlorine at C2. The protons at
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C7 and C8 are expected to appear as singlets due to the lack of adjacent protons for

coupling.

¹³C NMR: The predicted ¹³C NMR spectrum will show eight distinct signals for the eight

carbon atoms in the quinazoline ring system. The carbons directly attached to the

electronegative chlorine and nitrogen atoms (C2, C4, C5, C6, C8a) are expected to be the

most deshielded and appear at the downfield end of the spectrum.

Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality NMR data for a solid organic

compound like 2,5,6-trichloroquinazoline.[5][6][7]

1. Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d,

DMSO-d₆).

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry

vial.

If the sample does not fully dissolve, gentle warming or sonication may be employed. If

particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette

directly into a clean NMR tube.

For quantitative NMR, an internal standard can be added.

2. NMR Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp

resonance signals.
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Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse

angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to

single lines for each carbon. This requires a larger number of scans than ¹H NMR due to the

lower natural abundance of ¹³C.

Sample Preparation
Data Acquisition Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube Lock Shim Acquire Spectrum Fourier Transform Phase Correction Baseline Correction Integration

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
The following table lists the predicted characteristic IR absorption bands for 2,5,6-
trichloroquinazoline based on the functional groups present.[8][9][10][11]

Table 2: Predicted Characteristic IR Absorption Frequencies
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C=N Stretch (quinazoline ring) 1620 - 1580 Medium to Strong

C=C Stretch (aromatic ring) 1580 - 1450 Medium to Strong

C-H Stretch (aromatic) 3100 - 3000 Weak to Medium

C-Cl Stretch 850 - 550 Strong

Aromatic C-H Bending (out-of-

plane)
900 - 675 Medium to Strong

Interpretation of IR Spectrum
The IR spectrum of 2,5,6-trichloroquinazoline is expected to be dominated by absorptions

arising from the quinazoline ring system and the carbon-chlorine bonds. The presence of sharp

bands in the 1620-1450 cm⁻¹ region would be indicative of the aromatic C=C and C=N

stretching vibrations. The C-H stretching vibrations of the aromatic protons are expected to

appear above 3000 cm⁻¹. The strong absorptions in the lower wavenumber region (850-550

cm⁻¹) will be characteristic of the C-Cl stretching vibrations. The out-of-plane C-H bending

bands can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for FT-IR Analysis
This protocol describes the common methods for obtaining an IR spectrum of a solid sample.

[12][13][14][15][16]

1. Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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2. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

3. Data Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer.

Collect the sample spectrum. The spectrometer software will automatically ratio the sample

spectrum against the background spectrum to generate the final absorbance or

transmittance spectrum.

Sample Preparation
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Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. It provides information about the molecular weight and elemental composition of a

compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum
The predicted mass spectrum of 2,5,6-trichloroquinazoline would show a molecular ion peak

corresponding to its molecular weight. The presence of three chlorine atoms will result in a

characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 3: Predicted Mass Spectrometry Data

Parameter Predicted Value

Molecular Formula C₈H₃Cl₃N₂

Exact Mass 243.9467

Molecular Weight 245.48

Predicted Molecular Ion (M⁺) m/z 244

Predicted Isotopic Pattern (M, M+2, M+4, M+6) Due to ³⁵Cl and ³⁷Cl isotopes

Interpretation of Mass Spectrum
Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at an m/z

corresponding to the molecular weight of 2,5,6-trichloroquinazoline. The isotopic pattern of

the molecular ion will be a key identifier, showing a cluster of peaks due to the presence of

three chlorine atoms. The relative intensities of these peaks (M, M+2, M+4, M+6) will be

characteristic of a trichlorinated compound.
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Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable

structural information.[17][18][19][20][21][22][23] Common fragmentation pathways for

quinazolines may involve the loss of chlorine atoms, HCN, or cleavage of the quinazoline

ring. The observation of fragment ions corresponding to these losses would further support

the proposed structure.

Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for obtaining a mass spectrum of a solid organic

compound using electrospray ionization (ESI), a common soft ionization technique.[24][25]

1. Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solvent should be of high purity (LC-MS grade) to minimize background ions.

If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g.,

ammonium hydroxide) to promote ionization.

2. Mass Spectrometer Setup and Data Acquisition:

Introduce the sample solution into the mass spectrometer's ion source via direct infusion

using a syringe pump or through a liquid chromatography (LC) system.

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying

gas temperature) to achieve a stable and strong signal for the molecular ion.

Acquire the mass spectrum in the appropriate mass range.

For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply

collision-induced dissociation (CID) to generate fragment ions.
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Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 2,5,6-trichloroquinazoline. The predicted NMR, IR, and MS data, in conjunction

with the detailed experimental protocols, offer a robust framework for the synthesis,

identification, and characterization of this and related compounds. As with any analytical

endeavor, the careful execution of these experimental procedures is paramount to obtaining

high-quality, reliable data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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